N-tritylacetamide
Description
N-Tritylacetamide (C₂₃H₂₁NO) is a trityl-protected acetamide derivative, characterized by a triphenylmethyl (trityl) group attached to the nitrogen atom of acetamide. This compound is primarily utilized in synthetic organic chemistry as a protective intermediate for primary amides. The trityl group serves as a protective moiety, enabling selective reactions at the amide nitrogen while shielding it from undesired side reactions .
Properties
CAS No. |
1596-25-4 |
|---|---|
Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-tritylacetamide |
InChI |
InChI=1S/C21H19NO/c1-17(23)22-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3,(H,22,23) |
InChI Key |
PJUMEOWQWKXNLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-tritylacetamide can be synthesized through the reaction of tritylamine with acetic anhydride. The reaction typically involves the use of a solvent such as dichloromethane and a base like pyridine to facilitate the reaction. The mixture is stirred at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale application of the aforementioned synthetic route. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-tritylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tritylacetamide oxide.
Reduction: Reduction reactions can convert it to tritylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the trityl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Tritylacetamide oxide.
Reduction: Tritylamine.
Substitution: Various substituted tritylamides depending on the nucleophile used.
Scientific Research Applications
N-tritylacetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other trityl compounds and as a protecting group for amines.
Biology: It is studied for its potential role in biological systems, particularly in the stabilization of certain biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tritylacetamide involves its interaction with various molecular targets. The trityl group can stabilize reactive intermediates, making it useful in synthetic chemistry. In biological systems, it may interact with proteins and enzymes, affecting their function and stability. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 335.42 g/mol
- Melting Point : 214–215°C (literature value)
- Synthesis : N-Tritylacetamide is synthesized via the reaction of tritylamine with acetyl chloride or acetic anhydride under mild conditions, followed by detritylation using trifluoroacetic acid (TFA) to yield primary amides .
Comparison with Similar Compounds
Structural and Functional Analogues
N,N-Diethylacetamide (CAS 685-91-6)
N-Dodecylacetamide (CAS 3886-80-4)
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide
- Structure : CH₃CONH-C₆H₃(Cl)(CF₃)
- Applications : Research chemical in agrochemical and medicinal studies .
- Synthesis : Derived from substituted anilines and acetyl chloride .
Pharmacologically Active Analogues
Nitrotriazole-Based Acetamides (e.g., Compounds 2, 3, 13, 15)
N-Benzylacetoacetamide
Fluorinated Analogues
N-(Trifluoroacetoxy)-2,2,2-trifluoroacetamide
- Structure : CF₃CONH-O-COCF₃
- Applications : Fluorinating agent in peptide and carbohydrate chemistry .
- Reactivity : Highly electrophilic due to trifluoroacetyl groups, unlike the inert trityl group in this compound .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
